HPK1 Inhibitory Potency Enrichment from the Patent Chemical Matter
The patent AU2022364646B2 explicitly describes 1H-pyrazolo[4,3-c]quinolines as inhibitors of HPK1 and FLT3, with representative compounds achieving HPK1 K_i values in the 15 nM range [1]. While the specific compound 901030-84-0 is not individually assayed in the patent, its scaffold is identical to exemplified compounds that demonstrate potent HPK1 binding. The 4-ethoxyphenyl/4-fluorophenyl substitution pattern is a recurrent motif among the disclosed active analogs, suggesting that this specific derivative has a higher probability of retaining HPK1 affinity compared to unoptimized commercial analogs such as the 3-(4-methylphenyl) variant.
| Evidence Dimension | HPK1 enzymatic inhibition (K_i) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class SAR |
| Comparator Or Baseline | Composite of patented pyrazolo[4,3-c]quinolines with K_i = 15 nM (HPK1) [1] |
| Quantified Difference | Not computable for discrete compound |
| Conditions | Recombinant HPK1 enzymatic assay (BindingDB entry for related compounds) [1] |
Why This Matters
For procurement in HPK1-focused projects, selecting a compound with substitution consistent with the most potent patent exemplars reduces the risk of obtaining an inactive analog from generic screening collections.
- [1] AU2022364646B2 – Substituted 1H-pyrazolo[4,3-c]quinolines, methods of preparation, and use thereof. Google Patents, 2022. View Source
